molecular formula C21H16ClN3O4S B2393694 2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 941986-89-6

2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2393694
CAS RN: 941986-89-6
M. Wt: 441.89
InChI Key: BXIUPXODEKLQTB-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Characteristics

  • Structural Analogues and Synthesis : Studies on compounds with similar structural motifs, such as benzamides and thiophene derivatives, reveal their synthesis methodologies and potential for structural modification. For instance, structural studies on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provide insights into the crystallographic characteristics and interactions, such as hydrogen bonds and π-π interactions, which could be relevant for understanding the behavior of the compound (Abbasi et al., 2011).

  • Catalytic Applications : Research into Ni(II)-catalyzed oxidative coupling suggests the utility of benzamide derivatives in catalysis, hinting at the potential catalytic roles that structurally related compounds might play (Aihara et al., 2014).

  • Material Science and Advanced Materials : The synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline derivatives suggests applications in the synthesis of novel organic materials, which could include the development of new pharmaceuticals or materials with unique electronic properties (Roberts et al., 1997).

  • Pharmaceutical Research : Iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling of primary benzamides with thiophenes leads to (2-thienyl)benzamide skeletons, which are prevalent in pharmaceuticals. This suggests potential applications in drug development, particularly for molecules incorporating both benzamide and thiophene groups (Tan et al., 2018).

properties

IUPAC Name

2-chloro-5-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c22-17-8-7-15(25(28)29)12-16(17)20(26)23-14-6-5-13-3-1-9-24(18(13)11-14)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIUPXODEKLQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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